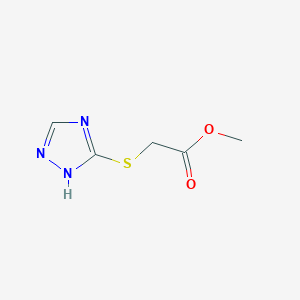

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate

Description

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate (CAS: 24127-59-1) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₇N₃O₂S and a molecular weight of 173.19 g/mol . The compound is supplied as a solution (e.g., 10 mM in DMSO) and requires stringent storage conditions: -80°C for 6 months or -20°C for 1 month to maintain stability. Its purity exceeds 97.00%, as validated by analytical certificates (COA) and safety data sheets (SDS) .

Properties

IUPAC Name |

methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-10-4(9)2-11-5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFSTRVXOZDNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260720 | |

| Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24127-59-1 | |

| Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24127-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate can be synthesized through several methods. One common approach involves the reaction of methyl bromoacetate with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Various substituted triazole derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate serves as a versatile building block in the synthesis of more complex molecules. Its triazole moiety is particularly valuable in creating derivatives that exhibit specific biological activities. The compound can be synthesized through the reaction of methyl bromoacetate with 1H-1,2,4-triazole-5-thiol in the presence of a base like sodium hydroxide under reflux conditions.

Biological Applications

Antimicrobial Activity

The triazole ring is known for its antimicrobial properties. Research has shown that derivatives of this compound exhibit significant antifungal activity against various pathogens. For example, a study highlighted that certain triazole-thioether compounds derived from menthol displayed inhibition rates exceeding 90% against Colletotrichum orbiculare and Fusarium oxysporum .

Case Study: Antifungal Efficacy

In a comparative study, several synthesized triazole derivatives were evaluated for their antifungal activity against eight fungal strains. Compounds containing the triazole-thioether structure showed remarkable inhibition rates, outperforming the commercial fungicide chlorothalonil in several cases .

| Compound | Inhibition Rate (%) | Target Pathogen |

|---|---|---|

| 5b | 90.5 | Colletotrichum orbiculare |

| 5i | 79.4 | Fusarium oxysporum |

| Control | 75.0 | Chlorothalonil |

Medical Applications

Potential in Drug Development

The compound's interaction with cytochrome P450 enzymes suggests its potential role in drug metabolism and pharmacokinetics. This interaction may lead to the development of novel antifungal and anticancer agents . Triazole derivatives are being explored for their ability to inhibit fungal growth by targeting specific metabolic pathways.

Case Study: Anticancer Properties

Research indicates that mercapto-substituted triazoles have shown promise as anticancer agents due to their ability to interfere with cancer cell proliferation and induce apoptosis . The structural similarity of these compounds to known drugs enhances their potential as lead compounds in cancer therapy.

Industrial Applications

Specialty Chemicals Production

In industrial settings, Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is utilized in the formulation of specialty chemicals with tailored properties. Its role as an intermediate in the production of agrochemicals and pharmaceuticals underscores its commercial significance.

Mechanism of Action

The mechanism of action of Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is not fully understood, but it is believed to involve interactions with biological targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and other interactions with these targets, potentially leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes by disrupting the function of key proteins or pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-Triazol-5-yl)thio)acetate (Compound Ia)

- Molecular Formula : C₁₁H₁₁KN₄O₂S₂

- Biological Activity : Demonstrates actoprotective activity , surpassing the reference drug riboxin by 6.32% in efficacy .

- Cation Influence : Replacement of potassium with sodium reduces activity, highlighting the critical role of the potassium cation in enhancing intermolecular interactions .

Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)thio)methyl)-1,2,4-Triazol-3-yl)thio)acetate

- Molecular Formula : C₂₀H₁₅N₇NaO₂S₃

- Activity : Exhibits higher intermolecular interaction energy with target enzymes compared to reference compounds, attributed to its phenyl and thiadiazole substituents .

Triazamate (Ethyl 2-[[1-[(Dimethylamino)carbonyl]-3-(1,1-Dimethylethyl)-1H-1,2,4-Triazol-5-yl]thio]acetate)

- Molecular Formula : C₁₃H₂₂N₄O₃S

- Application : A commercial insecticide with a melting point of 52.1–53.3°C and flashpoint of 189°C .

- Structural Features : The tert-butyl and dimethylcarbamoyl groups enhance stability and pesticidal activity.

Ethyl 2-((4-Phenyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl)thio)acetate

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Activity/Application | Key Structural Features |

|---|---|---|---|---|

| Methyl 2-((1H-1,2,4-Triazol-5-yl)thio)acetate | C₅H₇N₃O₂S | 173.19 | Research chemical | Minimal substituents, compact structure |

| Potassium 2-((3-(Thiophen-2-ylmethyl)-...) | C₁₁H₁₁KN₄O₂S₂ | 338.47 | Actoprotective drug candidate | Thiophene-methyl group, potassium cation |

| Sodium 2-((4-Phenyl-5-...) | C₂₀H₁₅N₇NaO₂S₃ | 520.61 | Enzyme interaction enhancement | Phenyl, thiadiazole substituents |

| Triazamate | C₁₃H₂₂N₄O₃S | 314.40 | Insecticide | tert-Butyl, dimethylcarbamoyl groups |

| Ethyl 2-((4-Phenyl-5-(Pyridin-3-yl)-...) | C₁₇H₁₆N₄O₂S | 340.40 | Undisclosed (structural analog) | Pyridinyl, phenyl substituents |

Biological Activity

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate (CAS No. 24127-59-1) is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities, particularly in antifungal and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, synthetic routes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is CHNOS, with a molecular weight of approximately 173.19 g/mol. The presence of the triazole ring is significant for its biological properties, particularly its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism .

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate primarily acts by binding to the heme moiety of cytochrome P450 enzymes. This interaction can influence various metabolic pathways and potentially affect the metabolism of other substances within the cell. The compound's structure allows it to act as an inhibitor of specific enzymes involved in drug metabolism, which can enhance its efficacy as a therapeutic agent.

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate has been studied for its potential as an antifungal agent against various fungal strains. For instance, a study demonstrated that triazole derivatives showed effective inhibition against Candida species and Aspergillus species .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of triazole derivatives on cancer cell lines. Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate was evaluated in vitro against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The compound exhibited selective cytotoxicity towards melanoma cells, indicating its potential as an anticancer agent .

Research Findings and Case Studies

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | IGR39 | 12.5 | Significant cytotoxicity observed |

| Study B | MDA-MB-231 | 15.0 | Moderate cytotoxicity |

| Study C | Panc-1 | 20.0 | Less effective compared to IGR39 |

The above table summarizes findings from various studies evaluating the cytotoxic effects of Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate on different cancer cell lines.

Synthetic Routes

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate can be synthesized through several methods. A common approach involves the reaction of methyl bromoacetate with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide under reflux conditions. This method yields the desired product effectively and can be optimized for larger scale production .

Q & A

Q. What are the standard synthetic routes for Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a derivative (potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) was synthesized by reacting isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol under reflux for 3–4 hours . Key reagents include hydrazine hydrate (50–60% assay) and aromatic aldehydes for subsequent derivatization. Purification involves recrystallization from propan-2-ol, yielding ≥98% purity .

Q. Which analytical methods are most reliable for characterizing Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate derivatives?

Structural confirmation relies on 1H-NMR spectroscopy , where the NH₂ group in intermediates like 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide appears as a singlet at δ=2.01 ppm . High-performance liquid chromatography (HPLC) is used for purity assessment, with thresholds ≥98% . Mass spectrometry and elemental analysis further validate molecular composition .

Q. How can researchers ensure high-purity yields during synthesis?

Recrystallization from polar solvents (e.g., propan-2-ol) is critical for removing unreacted starting materials and byproducts . Reaction monitoring via thin-layer chromatography (TLC) and stoichiometric optimization (e.g., 1:1.5 molar ratio of ester to hydrazine hydrate) minimizes impurities .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate derivatives?

Cationic substitutions significantly influence activity. For instance, the potassium salt of 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate exhibits 6.32% higher actoprotective activity than its sodium counterpart, as shown in rodent fatigue models . Substituents like 4-chlorobenzylidene or 2,3-dimethoxybenzylidene on the hydrazide moiety maintain activity, while nitro or dimethylamino groups reduce efficacy .

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic variation of solvent polarity , reflux duration , and catalyst use is recommended. For example, extending reflux time beyond 4 hours in propan-2-ol increases hydrazide intermediate yields . Microwave-assisted synthesis (e.g., for triazole derivatives) reduces reaction times and improves regioselectivity .

Q. How should researchers address contradictions in substituent effects on pharmacological activity?

Contradictions arise from divergent electronic or steric effects of substituents. For example, 4-chlorobenzylidene retains actoprotective activity, whereas 3-nitrobenzylidene diminishes it due to electron-withdrawing properties . Resolving such discrepancies requires:

Q. What strategies mitigate challenges in quantifying low-concentration derivatives in biological matrices?

Spectrophotometric methods (e.g., UV-Vis at λ=270 nm) are effective for quantification in tablet formulations . For complex matrices like plasma, LC-MS/MS with deuterated internal standards improves sensitivity and reduces matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.